molecular formula C30H42N8O3 B612198 Pinometostat CAS No. 1380288-87-8

Pinometostat

货号: B612198
CAS 编号: 1380288-87-8
分子量: 562.7 g/mol
InChI 键: LXFOLMYKSYSZQS-XKHGBIBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

皮诺美司他是一种首创的小分子抑制剂,靶向组蛋白甲基转移酶端粒沉默解离因子1样蛋白(DOT1L)。它已被主要用于治疗与侵袭性白血病相关的混合性白血病(MLL)基因重排 .

作用机制

皮诺美司他是通过选择性抑制DOT1L酶发挥作用的,DOT1L酶负责在赖氨酸79(H3K79)处甲基化组蛋白H3。这种甲基化与白血病相关基因的激活有关。 通过抑制DOT1L,皮诺美司他减少了H3K79甲基化,导致白血病基因表达下调,进而抑制白血病细胞增殖 .

生化分析

准备方法

合成路线和反应条件: 皮诺美司他是通过一系列化学反应合成的,这些反应包括其核心结构的形成以及随后的功能化。合成路线通常包括以下步骤:

工业生产方法: 工业生产皮诺美司他涉及将实验室合成放大到更大的规模。这需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还涉及严格的质量控制措施,以符合监管标准 .

化学反应分析

反应类型: 皮诺美司他经历各种化学反应,包括:

常用试剂和条件:

主要形成的产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团 .

科学研究应用

Treatment of Mixed Lineage Leukemia

Pinometostat has been primarily investigated for its efficacy in treating acute leukemias associated with MLL rearrangements. The compound's mechanism involves the inhibition of H3K79 methylation, a critical epigenetic modification that promotes the expression of oncogenes involved in leukemia.

  • Phase 1 Clinical Trials : A pivotal phase 1 study evaluated this compound in adult patients with advanced acute leukemias, particularly those with MLL rearrangements. The study included 51 patients who received continuous intravenous infusions of this compound at varying doses. Results indicated that two patients achieved complete remission, demonstrating the drug's potential as a monotherapy for MLL-r leukemia .
  • Pediatric Applications : this compound has also been tested in children with relapsed/refractory MLL-r acute leukemia. An open-label dose escalation study reported promising outcomes, including complete remission in some cases, underscoring its applicability across age groups .
Study TypePatient PopulationDosageOutcomes
Phase 1 (Adults)Advanced leukemia54-90 mg/m² continuous IV2 complete remissions
Phase 1 (Pediatrics)R/R MLL-r leukemiaContinuous IV infusionMultiple responses including CR

Combination Therapies

Research indicates that combining this compound with other therapeutic agents may enhance its efficacy. For instance, studies suggest that pairing this compound with hypomethylating agents like azacitidine could lead to improved outcomes in patients with MLL-r acute myeloid leukemia (AML). This combination aims to reverse promoter hypermethylation and restore the expression of critical genes involved in leukemia control .

Future Directions and Research Opportunities

The promising results from initial clinical trials have opened avenues for further research into this compound's applications:

  • Expanded Indications : Ongoing studies are exploring the efficacy of this compound in various hematological malignancies beyond MLL-r leukemias, potentially broadening its therapeutic use.
  • Combination Studies : Future clinical trials are likely to focus on combination therapies involving this compound and other agents to enhance treatment responses and overcome resistance mechanisms observed in some patients .
  • Mechanistic Studies : Continued research into the molecular mechanisms underlying this compound's action will be crucial for optimizing its use and identifying biomarkers that predict response to treatment.

相似化合物的比较

皮诺美司他在选择性抑制DOT1L方面独树一帜。类似的化合物包括:

皮诺美司他以其临床疗效和安全性而脱颖而出,使其成为白血病治疗中联合疗法的有希望的候选药物 .

生物活性

Pinometostat (EPZ-5676) is a pioneering small-molecule inhibitor specifically targeting the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L). This compound has garnered significant attention for its therapeutic potential, particularly in treating mixed lineage leukemia (MLL-r) associated with 11q23 translocations. The following sections provide a comprehensive overview of its biological activity, including preclinical studies, clinical trial findings, and mechanisms of action.

This compound functions by inhibiting DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation plays a critical role in the transcriptional regulation of genes implicated in leukemia. By reducing H3K79 methylation, this compound disrupts the expression of key oncogenes, notably HOXA9 and MEIS1 , which are essential for the proliferation and survival of MLL-r leukemia cells .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models:

  • Xenograft Models : In animal models, this compound has shown significant antitumor activity against MLL-r leukemia. Treatment resulted in complete tumor regression without notable toxicity .
  • Gene Expression Analysis : Treatment with this compound altered the expression levels of several genes involved in leukemogenesis. For instance, microRNA let-7B was up-regulated, while BCL3 was down-regulated following treatment .

Phase 1 Clinical Trials

This compound has been evaluated in multiple phase 1 clinical trials involving adult and pediatric patients with advanced acute leukemias. Key findings include:

  • Patient Demographics : A total of 51 patients were enrolled across various cohorts, receiving doses ranging from 54 mg/m² to 90 mg/m² via continuous intravenous infusion .
  • Efficacy : The trials reported that two patients achieved complete remission at the lowest dose (54 mg/m²), indicating initial proof-of-concept for DOT1L inhibition as a therapeutic strategy in MLL-r leukemia .
  • Safety Profile : Common adverse events included fatigue (39%), nausea (39%), and febrile neutropenia (35%). Notably, no maximum tolerated dose was established during the trials .

Summary of Clinical Findings

Parameter Value
Total Patients Enrolled51
Complete Remission2 patients at 54 mg/m²
Common Adverse EventsFatigue (39%), Nausea (39%), Constipation (35%)
Maximum Tolerated DoseNot reached
Dose Range54 mg/m² to 90 mg/m²

Case Studies

Several case studies have illustrated the real-world application of this compound:

  • In one notable case, a patient with MLL-r acute myeloid leukemia demonstrated significant clinical improvement after receiving this compound, with a marked reduction in leukemic cell counts and symptoms associated with the disease .
  • Another study highlighted the combination therapy potential of this compound with azacitidine, which may enhance therapeutic outcomes by reversing promoter hypermethylation associated with MLL-r target genes .

属性

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720950
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380288-87-8, 1380288-88-9
Record name Pinometostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINOMETOSTAT, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。